molecular formula C14H22ClNO2 B1487996 2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride CAS No. 1219982-04-3

2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride

Cat. No.: B1487996
CAS No.: 1219982-04-3
M. Wt: 271.78 g/mol
InChI Key: JCMXLBRGOMIDIB-UHFFFAOYSA-N
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Description

2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a methoxyphenyl group and a piperidinyl group linked through an ethyl ether bond.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methoxyphenol and 2-piperidinyl ethyl chloride as the primary reactants.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. A base such as triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.

  • Purification: The product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large reactors. The reaction conditions are carefully controlled to ensure consistency and quality.

  • Continuous Flow Production: Some industrial processes may use continuous flow reactors to streamline production and improve efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at the methoxyphenyl or piperidinyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Different derivatives resulting from substitution reactions.

Scientific Research Applications

2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

  • Biology: The compound may be used in biological studies to investigate its effects on cellular processes.

  • Industry: Use in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methoxyphenyl 2-(2-piperidinyl)ethyl ether: Similar structure but different position of the methoxy group.

  • 2-(4-Methoxyphenyl)-1-phenyl-1-(2-piperidinyl)-2-propanol: Contains an additional phenyl group and a different functional group.

Uniqueness: 2-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride is unique due to its specific molecular arrangement, which influences its reactivity and potential applications. The presence of the methoxy group and the piperidinyl group in this particular configuration sets it apart from similar compounds.

Properties

IUPAC Name

2-[2-(2-methoxyphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-7-2-3-8-14(13)17-11-9-12-6-4-5-10-15-12;/h2-3,7-8,12,15H,4-6,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMXLBRGOMIDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-04-3
Record name Piperidine, 2-[2-(2-methoxyphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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